2-chloro-N-(2,6-diethylphenyl)benzamide
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Overview
Description
2-chloro-N-(2,6-diethylphenyl)benzamide is an organic compound with the molecular formula C17H18ClNO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white crystalline appearance and is slightly soluble in organic solvents like ethanol and acetone .
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity of several protein kinases.
Mode of Action
It is suggested that it might interact with its targets, leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2,6-diethylphenyl)benzamide . For instance, it is known to be moisture-sensitive . Therefore, it should be stored under inert atmosphere at -20°C . It is also important to avoid contact with strong oxidizing agents or high-temperature substances to prevent dangerous reactions or fire .
Preparation Methods
The synthesis of 2-chloro-N-(2,6-diethylphenyl)benzamide involves several steps. One common method includes the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or xylene, followed by purification through crystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
2-chloro-N-(2,6-diethylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(2,6-diethylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
2-chloro-N-(2,6-diethylphenyl)benzamide can be compared with other similar compounds such as:
2-chloro-N-(2,6-dimethylphenyl)acetamide: This compound has similar chemical properties but differs in its biological activities and applications.
2-chloro-N-(2,6-diethylphenyl)-5-(methylthio)benzamide: This derivative has additional functional groups that can alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications .
Properties
IUPAC Name |
2-chloro-N-(2,6-diethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEHRZLPWJWOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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